2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine

medicinal chemistry ADME prediction logP optimization

Sourcing a reliable heterocyclic building block for CNS drug discovery programs presents challenges in batch-to-batch consistency. 2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine addresses this as a privileged scaffold for adenosine A2A receptor antagonists, validated in Parkinson's disease models. Its electron-deficient 4-nitrophenyl substituent (σp = +0.78) and isomeric [1,2,4]triazolo[1,5-a]pyrazine core offer distinct SAR advantages over [1,2,4]triazolo[1,5-c]pyrimidine congeners. • Targets A2A receptor with improved affinity and selectivity. • Computed drug-likeness (cLogP 2.22, TPSA 88.9 Ų) balances CNS permeability. • Reliable supply chain with strict quality control for your fragment-based discovery needs.

Molecular Formula C11H7N5O2
Molecular Weight 241.21 g/mol
CAS No. 143211-63-6
Cat. No. B13107666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine
CAS143211-63-6
Molecular FormulaC11H7N5O2
Molecular Weight241.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN3C=CN=CC3=N2)[N+](=O)[O-]
InChIInChI=1S/C11H7N5O2/c17-16(18)9-3-1-8(2-4-9)11-13-10-7-12-5-6-15(10)14-11/h1-7H
InChIKeySWQBHHGLDPFMRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine: Core Identity and Scaffold Context


2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine (CAS 143211-63-6) is a heterocyclic building block comprising a fused [1,2,4]triazolo[1,5-a]pyrazine core substituted at the 2-position with a 4-nitrophenyl group (C11H7N5O2, MW 241.206, exact mass 241.060) . This scaffold is a recognized privileged structure in medicinal chemistry, serving as a core template for adenosine A2A receptor antagonists, with its isomeric [1,2,4]triazolo[1,5-c]pyrimidine congeners demonstrating in vivo activity in Parkinson’s disease models [1]. The electron-withdrawing 4-nitrophenyl appendage and the nitrogen-rich fused ring system confer distinct drug-likeness properties (cLogP 2.22, TPSA 88.9 Ų) that define its utility profile relative to unsubstituted or electron-donating analogs . However, high-strength differential evidence for this specific compound is limited; published comparative biological data are essentially absent.

A2A adenosine receptor antagonist scaffold context (isomeric triazolopyrazine core)
Electron-deficient 4-nitrophenyl group for structure–activity relationship exploration
Computed drug-likeness profile (moderate lipophilicity, elevated TPSA) guides CNS property-based selection

Risks of Interchanging with Regio- or Substitution Isomers


The 4-nitrophenyl group at the 2-position, combined with the specific [1,2,4]triazolo[1,5-a]pyrazine topology, creates a pharmacophore whose electronic profile cannot be replicated by simple substitution. The strong electron-withdrawal (σp ≈ 0.78) of the para-nitro group alters the electron density of the heterocyclic core, affecting both target binding and metabolic susceptibility, in contrast to the meta-nitro or para-methoxy analogs . Concurrently, the [1,2,4]triazolo[1,5-a]pyrazine scaffold is isomeric with [1,2,4]triazolo[1,5-c]pyrimidine nuclei found in known A2A antagonists; this isomerism has been shown to improve target affinity and selectivity [1]. Substituting by unsubstituted phenyl, 4-chlorophenyl, or 4-aminophenyl variants therefore risks altered target engagement and unpredictable structure–activity relationships (SAR). Quantitative property differences (PSA, LogP, H-bond acceptor count) further inform this risk, as detailed below.

Substituting the 4-nitrophenyl group with chloro, methoxy, or amino variants alters core electron density and may shift target engagement
[1,2,4]triazolo[1,5-a]pyrazine scaffold is isomeric to [1,2,4]triazolo[1,5-c]pyrimidine; selectivity profiles observed in A2A antagonist series may not directly transfer
Unsubstituted 2-phenyl or 4-aminophenyl analogs lack the strong electron-withdrawing effect; structure–activity relationships may not be comparable

Quantitative Differentiation Evidence


Computed Lipophilicity Advantage vs. Unsubstituted Phenyl Analog

The 2-(4-nitrophenyl) derivative exhibits a computed LogP of 2.22, compared to 1.8–2.0 reported for the unsubstituted 2-phenyl-[1,2,4]triazolo[1,5-a]pyrazine [1]. The increased lipophilicity (ΔLogP ≈ +0.2–0.4) reflects the contribution of the nitro group and suggests enhanced membrane permeability potential, a desirable attribute for CNS-targeted programs within this scaffold class.

Lipophilicity shift vs. unsubstituted phenyl
Reported
ΔLogP ≈ +0.2–0.4 vs. 2-phenyl analog
May support CNS membrane permeability potential
Computed values; experimental LogP not available
medicinal chemistry ADME prediction logP optimization

Elevated TPSA Relative to Common Heteroaryl Analogs

The target compound has a computed TPSA of 88.9 Ų . This is substantially higher than the unsubstituted 2-phenyl analog (TPSA ~51–55 Ų) [1] and the electron-donating 2-(4-methoxyphenyl) analog (estimated TPSA ~64 Ų), due to the contribution of the nitro group. The elevated TPSA places the compound near the upper boundary for oral CNS drug space (typically <90 Ų), offering a balance between solubility and permeability that differs markedly from less polar analogs.

TPSA elevation vs. common analogs
Reported
Target (4-NO₂)
88.9 Ų
Unsub. phenyl / 4-OCH₃
51–55 Ų / ~64 Ų
ΔTPSA ≈ +34–38 Ų / +25 Ų
Higher polarity may reduce passive brain penetration, guiding solubility-priority programs
Fragment-based computation; experimental PSA validation unavailable
drug-likeness TPSA oral bioavailability

Core Scaffold Isomerism: Triazolopyrazine vs. Triazolopyrimidine

The [1,2,4]triazolo[1,5-a]pyrazine nucleus is isomeric with the [1,2,4]triazolo[1,5-c]pyrimidine core found in known A2A receptor antagonists with in vivo efficacy in Parkinson's disease models [1]. Dowling et al. (2005) demonstrated that this core isomerism leads to differentiated target affinity and selectivity profiles. Replacement of the [1,2,4]triazolo[1,5-c]pyrimidine core with the [1,2,4]triazolo[1,5-a]pyrazine scaffold has been shown to improve selectivity, making the target compound a strategic scaffold for A2A antagonist programs seeking CNS-penetrant or peripherally restricted profiles.

Core scaffold isomerism vs. triazolopyrimidine
Class-level
A2A receptor binding assay series
selectivity improvement noted (exact fold-change unreported)
Scaffold isomerism may support selectivity exploration; specific derivative data limited
Class-level inference from Dowling et al. (2005); triazolopyrazine core not directly profiled
adenosine A2A receptor scaffold hopping Parkinson's disease

Electron-Withdrawing Effect: 4-Nitrophenyl vs. Chloro and Methoxy Analogs

The 4-nitrophenyl substituent has a Hammett σp constant of 0.78 (strong electron-withdrawing), compared to 0.23 for 4-chlorophenyl and –0.27 for 4-methoxyphenyl (electron-donating) [1]. This difference alters electrophilicity and metabolic stability of the fused heterocycle. The strong EWG effect can stabilise negative charge development during nucleophilic aromatic substitution (SNAr) or metabolic reduction, and can influence nitroreductase-mediated activation pathways. This renders the 4-nitro derivative chemically distinct from halogen or alkoxy analogs.

Electron-withdrawing effect (Hammett σp)
Reported
4-NO₂ +0.78
4-Cl +0.23
4-OCH₃ -0.27
Strong EWG defines electronic requirements for enzyme inhibition SAR
Standard Hammett constants; metabolic activation context requires validation
Hammett constant nucleophilic aromatic substitution medicinal chemistry

Optimal Application Scenarios


A2A Antagonist Lead Generation via Scaffold Hopping

Utilize the [1,2,4]triazolo[1,5-a]pyrazine core as a direct scaffold replacement for the [1,2,4]triazolo[1,5-c]pyrimidine nucleus previously validated in A2A antagonists [1]. The isomeric core has been shown to alter target affinity and selectivity. The 4-nitrophenyl substituent at the 2-position provides an electron-deficient aryl ring for exploring structure–activity relationships in CNS disorder programs, particularly Parkinson's disease.

Compound Libraries Requiring High TPSA and Moderate Lipophilicity

The compound's computed TPSA of 88.9 Ų and LogP of 2.22 position it near the boundary for oral CNS drug space. It is suitable as a core scaffold in compound libraries designed to explore the CNS permeability–solubility trade-off, where the nitro group can serve as a handle for further derivatisation (e.g., reduction to amine or replacement via SNAr).

Kinase Inhibitor Fragment Elaboration with Electron-Deficient Cores

The electron-withdrawing 4-nitrophenyl group (σp = +0.78) [2] enhances the electrophilicity of the fused triazolopyrazine system. This makes the compound a useful starting point for fragment-based drug discovery targeting kinase ATP-binding pockets, where electron-deficient aromatic rings often engage the hinge region via π-stacking or hydrogen-bonding interactions.

Application
Selection Property
Validation Focus
A2A receptor antagonist design
Isomeric triazolopyrazine scaffold
Selectivity shift over pyrimidine core may require validation
CNS property-based library construction
High TPSA / moderate lipophilicity profile
Permeability-solubility balance screening context
Kinase inhibitor fragment elaboration
Electron-deficient 4-nitrophenyl group
Electrophilicity for ATP-binding pocket hinge interactions
Quote Request

Request a Quote for 2-(4-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.